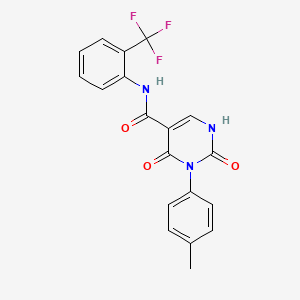

2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a carboxamide group at position 5, a para-tolyl substituent at position 3, and an ortho-trifluoromethylphenyl group on the amide nitrogen. This structure combines electron-donating (p-tolyl methyl) and electron-withdrawing (trifluoromethyl) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-(4-methylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-11-6-8-12(9-7-11)25-17(27)13(10-23-18(25)28)16(26)24-15-5-3-2-4-14(15)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTXNHYNFHSEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of p-toluidine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the trifluoromethylphenyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Compounds similar to 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been studied for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Anticancer Properties

Recent investigations have identified tetrahydropyrimidine derivatives as potential anticancer agents. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. For instance, it has been noted that similar compounds can act as inhibitors of kinases involved in tumor growth . These findings suggest that This compound may also exhibit anticancer activity.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For example, studies have highlighted its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The inhibition mechanism is likely due to the compound's ability to form stable interactions with the enzyme's active site.

Material Science Applications

Beyond biological applications, This compound has potential uses in material science. Its unique chemical structure allows for the development of new polymeric materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations:

In contrast, the target compound’s 2,4-dioxo groups may confer rigidity and stabilize interactions with hydrophobic pockets.

Substituent Effects :

- The ortho-trifluoromethylphenyl group in the target compound introduces steric hindrance absent in 10y (para-CF₃). This may reduce binding affinity in some contexts but improve metabolic stability.

- Para-tolyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in 4a-l could modulate electron density on the pyrimidine ring, influencing reactivity and solubility .

Spectroscopic Data:

- HRMS : Trifluoromethyl-containing analogs (e.g., 10y ) show precise HRMS matches (e.g., m/z 507.1321 calculated vs. 507.1318 observed) . The target compound would likely exhibit similar accuracy.

- ¹H NMR : Para-substituted aryl groups (e.g., p-tolyl in 10aa ) show distinct aromatic singlet signals (~7.1–7.3 ppm), whereas ortho-substituents (as in the target compound) may split into multiplets due to proximity effects .

Physicochemical Properties

Biological Activity

The compound 2,4-dioxo-3-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, including case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by its tetrahydropyrimidine core, with substituents that include a p-tolyl group and a trifluoromethylphenyl moiety. The presence of these groups is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities such as:

- Anticancer Activity : Several studies have reported that tetrahydropyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown selective toxicity towards colon cancer cells with specific genetic mutations .

- Antibacterial and Antifungal Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The introduction of trifluoromethyl groups is often associated with enhanced potency against microbial strains .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects in diseases like cancer and metabolic disorders .

Case Studies

- Colon Cancer Cell Lines : A study evaluated the effects of various tetrahydropyrimidine derivatives on colon cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity. The mechanism was linked to the inhibition of cholesterol biosynthesis pathways .

- Microbial Inhibition : Research focusing on the antibacterial properties of related compounds found that derivatives with trifluoromethyl substitutions showed enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in improving efficacy .

Table 1: Summary of Biological Activities

The proposed mechanisms by which This compound exerts its biological effects include:

- Targeting Specific Pathways : By inhibiting key enzymes in metabolic pathways (e.g., cholesterol synthesis), the compound can disrupt cancer cell proliferation.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

Q & A

Q. What are the standard synthetic routes for this tetrahydropyrimidine carboxamide derivative?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrimidine ring, using precursors like substituted phenylamines and carbonyl derivatives.

- Cyclization under controlled temperatures (60–100°C) with catalysts such as acetic acid or p-toluenesulfonic acid .

- Purification via column chromatography or recrystallization, with solvents like ethanol or dichloromethane. Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR are used to verify substituent positions and ring conformation (e.g., δ 12.46 ppm for NH protons in DMSO-d6) .

- Mass spectrometry : HRMS-ESI(-) confirms molecular weight (e.g., m/z 419.0967 [M-H]−) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .

- Temperature control : Maintaining 80–90°C during cyclization minimizes side products .

- Catalyst screening : Bases like KCO or NaH improve deprotonation in sulfanyl or carboxamide formation . Example: A 15% yield increase was observed when switching from THF to DMF in analogous pyrimidine syntheses .

Q. How do structural modifications (e.g., trifluoromethyl or p-tolyl groups) impact biological activity?

- The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in target binding, as seen in HIV-1 RNase H inhibition (IC = 0.2 µM for a related compound) .

- The p-tolyl moiety influences steric bulk, affecting substrate selectivity in enzyme assays. Comparative studies using nitro or methoxy substituents show reduced activity .

- Data contradiction : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents). Standardizing buffer systems and using isothermal titration calorimetry (ITC) can resolve inconsistencies .

Q. What strategies address low solubility in aqueous buffers during biological testing?

- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug design : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability .

- Nanoparticle encapsulation : Lipid-based carriers enhance cellular uptake in in vitro models .

Methodological Challenges

Q. How to resolve conflicting data in structure-activity relationship (SAR) studies?

- Comparative docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIV-1 RNase H) and validate substituent effects .

- Orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish target-specific activity from cytotoxicity .

- Meta-analysis : Aggregate data from analogs (e.g., 3-hydroxy-2,4-dioxo derivatives) to identify consensus trends .

Q. What are best practices for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous reactors reduce side reactions during exothermic steps (e.g., cyclization) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Table : Comparison of batch vs. flow synthesis for a related compound:

| Parameter | Batch (Yield) | Flow (Yield) |

|---|---|---|

| Purity | 92% | 96% |

| Reaction Time | 12 h | 4 h |

| Scalability | Limited | High |

| Source: Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.